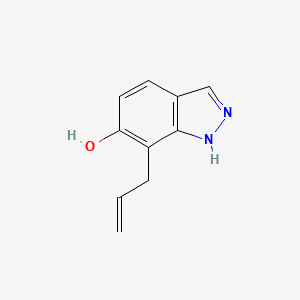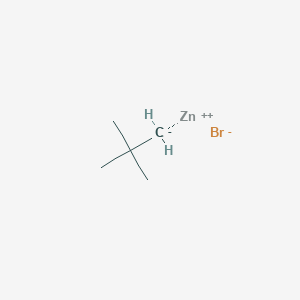
NEOPENTYLZINCBROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NEOPENTYLZINCBROMIDE is a compound that consists of a zinc atom bonded to a 2-methanidyl-2-methylpropane group and a bromide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NEOPENTYLZINCBROMIDE typically involves the reaction of zinc with 2-methanidyl-2-methylpropane and bromide under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are subjected to high temperatures and pressures in an aqueous solution . This method allows for the formation of the desired compound with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrothermal reactors or other advanced synthesis techniques to ensure consistent quality and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production yield and minimize impurities.
化学反応の分析
Types of Reactions
NEOPENTYLZINCBROMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced to form lower oxidation states or elemental zinc.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like chloride ions for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are adjusted based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions may produce different zinc halides.
科学的研究の応用
NEOPENTYLZINCBROMIDE has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of NEOPENTYLZINCBROMIDE involves its interaction with various molecular targets and pathways. In biological systems, zinc ions play a crucial role in catalytic, structural, and regulatory functions . The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to NEOPENTYLZINCBROMIDE include other zinc halides, such as zinc chloride and zinc iodide . These compounds share similar chemical properties but differ in their reactivity and applications.
Uniqueness
What sets this compound apart is its specific structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in advanced materials and biological systems make it a compound of significant interest.
特性
分子式 |
C5H11BrZn |
|---|---|
分子量 |
216.4 g/mol |
IUPAC名 |
zinc;2-methanidyl-2-methylpropane;bromide |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
BFDYADSOGAJTMG-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)[CH2-].[Zn+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


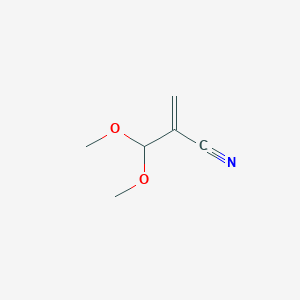

![(S)-Ethyl 2-(((S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B8453828.png)
![3-(4-Chlorophenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8453842.png)
![Acetamide, 2,2,2-trifluoro-N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8453848.png)
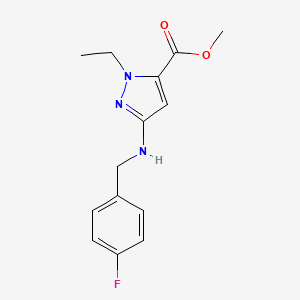
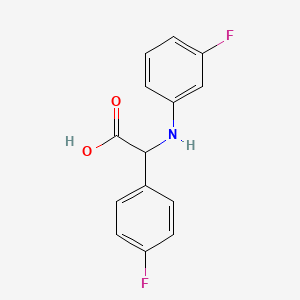
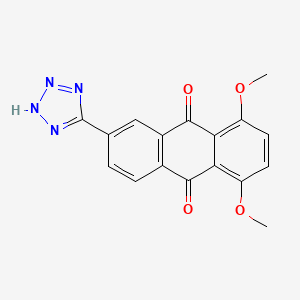
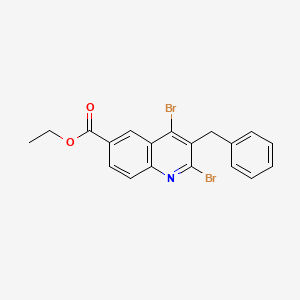
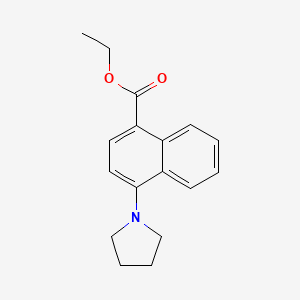
![2,3-Dimethoxy-5-methyl-6-[(morpholin-4-yl)methyl]benzene-1,4-diol](/img/structure/B8453883.png)
![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8453899.png)
![tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane](/img/structure/B8453907.png)
